molecular formula C19H25N3O3S2 B3309589 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide CAS No. 942000-40-0

2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide

Cat. No.: B3309589
CAS No.: 942000-40-0
M. Wt: 407.6 g/mol
InChI Key: ABNHAAUMBNTICM-UHFFFAOYSA-N
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Description

The compound 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide is a structurally complex molecule featuring:

  • A 1,3-thiazole core, a heterocyclic ring known for its role in bioactive molecules.
  • A sulfanyl-linked carbamoylmethyl group attached to the thiazole ring.
  • A 4-methoxyphenyl moiety, contributing electron-donating effects.
  • An N-(3-methylbutyl)acetamide side chain, influencing lipophilicity and pharmacokinetics.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-13(2)8-9-20-17(23)10-15-11-26-19(22-15)27-12-18(24)21-14-4-6-16(25-3)7-5-14/h4-7,11,13H,8-10,12H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNHAAUMBNTICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the methoxyphenyl group, and the attachment of the carbamoylmethylsulfanyl moiety.

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiazole intermediate with 4-methoxyphenyl isocyanate to form the carbamoyl derivative.

    Attachment of the Carbamoylmethylsulfanyl Moiety: This is typically done by reacting the intermediate with a suitable thiol reagent under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name / ID Core Structure Key Functional Groups Substituents/Modifications Biological Activity (Reported/Inferred)
Target Compound 1,3-Thiazole Sulfanyl, carbamoylmethyl, 4-methoxyphenyl, acetamide N-(3-methylbutyl) chain Inferred antimicrobial potential
N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide Benzene Sulfonamide, 4-methoxyphenyl, acetamide Sulfonyl linkage Not explicitly reported
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Benzene Sulfanyl, 4-methoxyphenyl, acetamide 2-Aminophenyl group Antimicrobial activity tested
N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide Benzene Sulfonamide, trifluoromethyl, acetamide N,N-dimethyl substitution Not explicitly reported
N-(1-([1,1'-biphenyl]-4-yl)-2-((4-(tert-butyl)-N-methylphenyl)sulfonamido)ethyl)acetamide Biphenyl Sulfonamide, tert-butyl, acetamide Biphenyl backbone Not explicitly reported

Key Observations:

  • Thiazole Core : Unique to the target compound, this heterocycle is associated with enhanced bioactivity in pharmaceuticals, such as antibacterial (e.g., sulfathiazole) or kinase-inhibiting properties .
  • Sulfanyl vs. Sulfonamide : The sulfanyl group in the target compound and may offer different hydrogen-bonding capabilities compared to sulfonamide groups in , and , affecting solubility and target binding .
  • Substituent Effects : The 4-methoxyphenyl group (electron-donating) contrasts with the trifluoromethyl (electron-withdrawing, ) and tert-butyl (steric bulk, ), influencing electronic and steric properties.

Crystallographic and Stability Insights

  • Hydrogen Bonding : The target compound’s carbamoylmethyl and acetamide groups may engage in N–H···O and C–H···O interactions, similar to the hydrogen-bonding networks observed in and , which stabilize crystal packing and molecular conformation .

Biological Activity

2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and applications in medicine and industry.

Chemical Structure and Properties

The compound features a thiazole ring, a methoxyphenyl group, and a carbamoylmethylsulfanyl moiety. Its IUPAC name is 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide. The molecular formula is C19H25N3O3S2C_{19}H_{25}N_{3}O_{3}S_{2} with a molecular weight of 395.55 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide exhibit significant antimicrobial properties. In studies evaluating the antimicrobial efficacy against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus, derivatives of thiazole have shown promising results . The compound's structural features may enhance its interaction with microbial targets.

Antifungal Activity

The antifungal activity of thiazole derivatives has been documented in various studies, with some compounds displaying effective inhibition against fungal strains. The mechanism often involves disruption of fungal cell wall synthesis or interference with cellular metabolism .

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro assays on various cancer cell lines. For instance, studies have demonstrated that certain thiazole derivatives can inhibit cell proliferation in lung cancer cell lines (A549, HCC827, NCI-H358), with IC50 values indicating significant cytotoxicity at low concentrations . The activity was notably higher in two-dimensional assays compared to three-dimensional models, suggesting the importance of the assay environment on drug efficacy.

The biological activity of 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide is likely mediated through several pathways:

Molecular Targets

  • Enzymatic Interactions : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA, influencing gene expression and cellular proliferation .

Pathways Involved

  • Cell Signaling : It may modulate signaling pathways that regulate cell growth and apoptosis.
  • Metabolic Pathways : The compound could interfere with metabolic processes essential for tumor growth.

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of compounds related to 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide:

StudyFindings
Study 1Demonstrated significant antitumor activity against lung cancer cell lines with low IC50 values.
Explored synthesis routes and highlighted potential applications in medicinal chemistry.
Study 3Investigated structural analogs showing promising antimicrobial effects against various pathogens.

Q & A

Q. How can researchers minimize toxicity while optimizing bioactivity?

  • Methodology :
  • Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK293) using MTT assays.
  • Therapeutic index : Calculate IC50/MIC ratios to prioritize compounds with selectivity.
  • Prodrug strategies : Modify acetamide or sulfanyl groups to enhance target-specific activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide

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